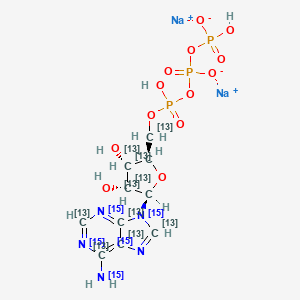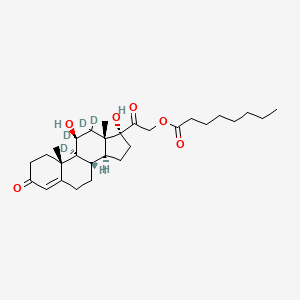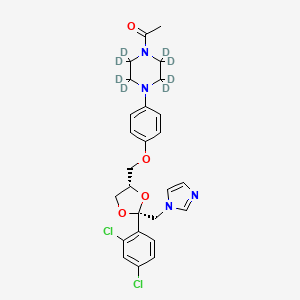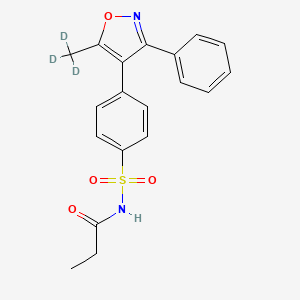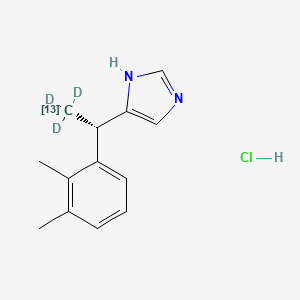
Sodium Phenyl-d5-pyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Phenyl-d5-pyruvate is a deuterium-labeled derivative of Sodium Phenyl-pyruvate. It is a stable isotope compound where five hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium Phenyl-d5-pyruvate is synthesized by incorporating deuterium into Sodium Phenyl-pyruvate. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process is optimized to achieve high yields and purity, ensuring the compound meets the standards required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium Phenyl-d5-pyruvate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium Phenyl-d5-pyruvate is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles.
Industry: Applied in environmental studies to detect pollutants and in quality control of chemical processes
Wirkmechanismus
The mechanism of action of Sodium Phenyl-d5-pyruvate involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Phenyl-pyruvate: The non-deuterated version of Sodium Phenyl-d5-pyruvate.
Sodium Pyruvate: A simpler analog without the phenyl group.
Phenyl-d5-acetic acid: Another deuterium-labeled compound with a similar structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Eigenschaften
Molekularformel |
C9H7NaO3 |
|---|---|
Molekulargewicht |
191.17 g/mol |
IUPAC-Name |
sodium;2-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1/i1D,2D,3D,4D,5D; |
InChI-Schlüssel |
MQGYVGKMCRDEAF-GWVWGMRQSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)C(=O)[O-])[2H])[2H].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




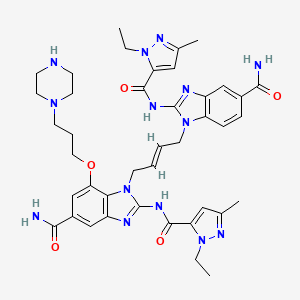
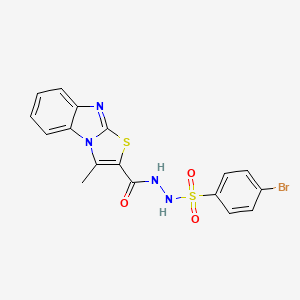
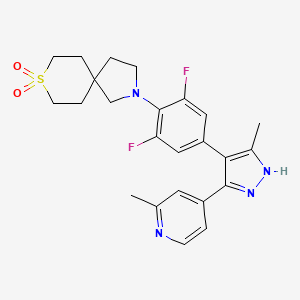
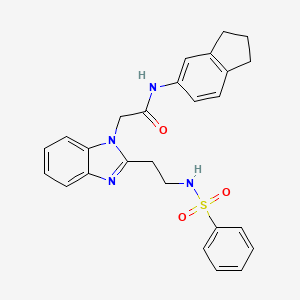
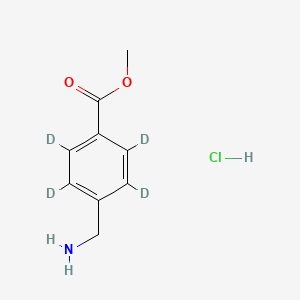
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
